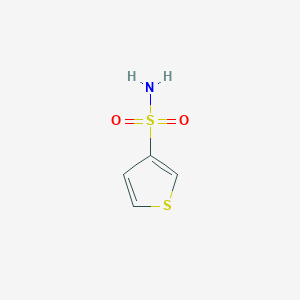

Thiophene-3-sulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZHYWAXLWLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360881 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64255-63-6 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Thiophene 3 Sulfonamide Derivatives

Direct Synthesis Strategies for Thiophene-3-sulfonamide

The direct formation of the this compound moiety relies on two key steps: the introduction of a sulfonyl group at the 3-position of the thiophene (B33073) ring and the subsequent conversion of this group into a sulfonamide.

Direct sulfonation of unsubstituted thiophene with agents like sulfuric acid typically yields thiophene-2-sulfonic acid due to the higher reactivity of the α-positions (C2 and C5). derpharmachemica.comwikipedia.org To achieve substitution at the β-position (C3 or C4), specific strategies must be employed.

One effective method involves using a thiophene starting material where the more reactive 2- and 5-positions are already substituted (blocked). For example, acylation of 2,5-dialkylthiophenes occurs at the 3-position. derpharmachemica.com While direct sulfonation is less common, harsher reagents can influence regioselectivity. The use of chlorosulfonic acid, sometimes in conjunction with phosphorus pentachloride, is a common method for creating sulfonyl chlorides, which are precursors to sulfonamides. derpharmachemica.comnih.gov For instance, reacting 2-bromothiophene (B119243) with chlorosulfonic acid can lead to the formation of 5-bromo-thiophene-2-sulfonyl chloride. nih.gov Achieving direct sulfonation at the 3-position often requires careful control of reaction conditions or specialized starting materials. Another sulfonating agent, bis(trimethylsilyl) sulfate, has been studied for the sulfonation of thiophene, though this also tends to favor substitution at the 2-position under the reported conditions. afinitica.com

The conversion of a thiophene-3-sulfonyl chloride intermediate into the corresponding sulfonamide is a standard and efficient chemical transformation. nih.gov This reaction is typically achieved by treating the sulfonyl chloride with ammonia (B1221849) to yield the primary sulfonamide, or with a primary or secondary amine to produce N-substituted sulfonamides. nih.gov

A documented example involves the preparation of N-tert-butylthis compound. In this synthesis, a solution of thiophene-3-sulfonyl chloride in chloroform (B151607) is added to a solution of tert-butylamine. google.com The reaction proceeds at 0°C initially and is then brought to reflux to ensure completion, yielding the desired N-substituted sulfonamide after purification. google.com This method's versatility and high efficiency make it a cornerstone in the synthesis of diverse sulfonamide libraries.

Sulfonation of Thiophene Derivatives at the 3-Position

Synthesis of Substituted this compound Analogs

The functionalization of the thiophene ring is a key strategy for creating a diverse range of this compound analogs. This allows for the introduction of various chemical groups that can modulate the molecule's electronic and steric properties.

Modifications to the thiophene core can be achieved through several powerful chemical reactions, including halogenation and transition-metal-catalyzed cross-coupling reactions.

Halogenation, particularly bromination, is a common method for functionalizing the thiophene ring, providing a chemical handle for subsequent reactions. The synthesis of halogenated thiophene-3-sulfonamides often involves the sequential functionalization of the thiophene ring. vulcanchem.com For example, a starting material like 2-methylthiophene (B1210033) can be brominated using reagents such as bromine (Br₂) in a solvent like acetic acid or dichloromethane. vulcanchem.comsmolecule.com This electrophilic aromatic substitution is followed by the introduction of the sulfonamide group to yield the final substituted product, such as 5-bromo-2-methylthis compound. vulcanchem.comontosight.ai The bromine atom's presence enhances the potential for further chemical transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the arylation of the thiophene ring. doaj.orgpreprints.org This reaction typically involves coupling a halogenated thiophene-sulfonamide (such as a bromo-derivative) with an aryl or vinyl boronic acid or ester. doaj.orgresearchgate.net

The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate) and a suitable solvent system, often a mixture of toluene (B28343) and water or dioxane and water. nih.govvulcanchem.compreprints.org The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired 5-arylthiophene sulfonamide derivatives. nih.govresearchgate.net Recent studies have also explored the use of nickel catalysts as an alternative to palladium for these coupling reactions. nih.gov This methodology offers a convenient and effective route to a wide array of this compound analogs with diverse aromatic substituents. doaj.orgresearchgate.net

Interactive Table: Suzuki-Miyaura Cross-Coupling for Thiophene Sulfonamide Synthesis

The following table summarizes typical conditions for the Suzuki-Miyaura reaction used to synthesize aryl-substituted thiophene sulfonamides, based on analogous reactions with thiophene-2-sulfonamides.

| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromothiophene-2-sulfonamide (B1270684) | Aryl Boronic Acid/Ester | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water | 90 | 30 | 64-68 | nih.gov |

| 5-Bromothiophene-2-sulfonamide | Various Aryl Boronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Reflux | 18 | Moderate-Good | preprints.orgresearchgate.net |

| Thiophene Sulfonamide Derivatives | Aryl Boronic Acid | Nickel Catalyst | - | - | - | - | - | nih.gov |

Functionalization at the Thiophene Ring System

Incorporating Triazole Moieties via Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for forging stable triazole linkages. This methodology has been effectively used to synthesize 1,2,3-triazole-containing sulfonamides. researchgate.netbohrium.comtjnpr.org The "click tailing" approach allows for the introduction of diverse molecular fragments onto a core structure, thereby modulating its properties. nih.gov

In the context of this compound, this strategy involves the conversion of a functional group on the thiophene ring or the sulfonamide nitrogen into either an azide (B81097) or an alkyne. The resulting intermediate is then reacted with a complementary alkyne or azide-functionalized molecule in the presence of a copper(I) catalyst. For instance, a series of 2-thiophene-sulfonamides incorporating 1-substituted aryl-1,2,3-triazolyl moieties were synthesized using CuAAC, demonstrating the utility of this reaction for creating libraries of potential bioactive compounds. nih.gov The reaction is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer in high yields. tandfonline.com The use of water as a solvent aligns with the principles of green chemistry, further enhancing the appeal of this synthetic route. bohrium.com

This method's versatility is highlighted by its application in creating a wide array of derivatives, from simple aryl-substituted triazoles to more complex structures involving coumarin (B35378) scaffolds or benzofuran (B130515) salicylic (B10762653) acids. researchgate.nettandfonline.com

Derivatization with Carbonyl and Carboxylic Acid Groups

The introduction of carbonyl and carboxylic acid functionalities onto the this compound scaffold is a key strategy for further derivatization and for tuning the molecule's physicochemical properties, such as solubility. These groups can serve as handles for subsequent reactions, like amidation or esterification.

One common approach involves the use of a thiophene precursor already bearing a carboxylic acid or an ester group. For example, methyl 2-chlorosulfonylthiophene-3-carboxylate can be synthesized and subsequently reacted with ammonia to form the corresponding sulfonamide, methyl 3-sulfamoylthiophene-2-carboxylate. google.com This intermediate, which contains both a sulfonamide and a carbonyl (ester) group, can be further modified. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a reactive site for creating amide bonds. organic-chemistry.org

Alternatively, direct functionalization of a pre-formed thiophene-sulfonamide can be achieved. For instance, the reaction of N-tert-butylthis compound with n-butyllithium followed by quenching with carbon dioxide can introduce a carboxylic acid group onto the thiophene ring, yielding 3-(N-tert-butylsulfamoyl)-thiophene-2-carboxylic acid. google.com Furthermore, a visible light-induced, dual catalytic platform has been developed for the direct one-step conversion of carboxylic acids to sulfonamides, highlighting an innovative approach that could be applied in this context. rsc.org

Modification and Derivatization of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group provides a key site for structural modification, allowing for the introduction of a wide variety of substituents that can significantly influence the compound's biological activity and physical properties.

N-Alkylation and N-Arylation Approaches

N-alkylation and N-arylation of sulfonamides are fundamental transformations for expanding the chemical space of this compound derivatives.

N-Alkylation can be achieved through various methods. A notable "borrowing hydrogen" approach utilizes a manganese(I) PNP pincer precatalyst for the efficient N-alkylation of sulfonamides with alcohols as the alkylating agents. acs.orgorganic-chemistry.org This method is advantageous as it uses readily available and often "green" alkylating reagents. For example, thiophene-3-ylmethanol has been successfully used to alkylate p-toluenesulfonamide (B41071) in high yield. acs.org This demonstrates the feasibility of applying such methods to thiophene-based sulfonamides.

N-Arylation of sulfonamides, which is often more challenging due to the lower nucleophilicity of the sulfonamide nitrogen, can be accomplished using metal-catalyzed cross-coupling reactions. thieme-connect.com Nickel-catalyzed C-N cross-coupling reactions have been developed for reacting primary and secondary sulfonamides with (hetero)aryl chlorides and bromides. researchgate.net These methods have been shown to be compatible with various heterocyclic systems, including thiophenes, enabling the synthesis of N-aryl and N,N-diaryl sulfonamides. researchgate.net Palladium-catalyzed reactions have also been employed for the meta-C–H arylation of benzylsulfonamides, showcasing advanced methods for selective functionalization. nih.gov

Formation of Substituted Sulfonamide Linkages (e.g., Morpholine (B109124) Ethyl Amine Moiety)

The sulfonamide nitrogen can be incorporated into more complex linkages by reacting a thiophene sulfonyl chloride with a substituted amine. This is a standard and robust method for forming the sulfonamide bond itself. thieme-connect.com

For example, to introduce a morpholine ethyl amine moiety, thiophene-3-sulfonyl chloride would be reacted with 4-(2-aminoethyl)morpholine. This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. The morpholine group is a common feature in medicinal chemistry, often introduced to improve aqueous solubility and pharmacokinetic properties. vulcanchem.comresearchgate.net The synthesis of various morpholine-containing sulfonamides has been reported, highlighting the utility of this functional group. vulcanchem.comuobaghdad.edu.iq For instance, compounds like 4-[2-(1-ethyl-1H-pyrazol-4-yl)morpholine-4-carbonyl]thiophene-2-sulfonamide illustrate the integration of a morpholine ring into a complex thiophenesulfonamide derivative. molport.com

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry increasingly focuses on developing more efficient, sustainable, and scalable reaction protocols.

Mechanochemical Methods in Sulfonamide Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) rather than conventional heating in a solvent, represents a significant advance in green synthesis. nih.govbeilstein-journals.org This technique can lead to shorter reaction times, higher yields, and reduced solvent waste.

The mechanochemical synthesis of aromatic sulfonamides has been successfully demonstrated. bohrium.comrsc.org A three-component coupling reaction of potassium metabisulfite (B1197395) (K₂S₂O₅), primary or secondary amines, and aryl bromides or aromatic carboxylic acids has been achieved via a mechanochemical method under palladium-catalyzed conditions. thieme-connect.com This approach offers a novel and green strategy for producing sulfonamides with diverse structures and has been shown to be scalable to the gram level with good to excellent yields. thieme-connect.comrsc.org The application of these solvent-free or low-solvent methods to the synthesis of this compound derivatives is a promising avenue for more sustainable manufacturing processes. beilstein-journals.org

Data Tables

Table 1: Examples of N-Alkylation of Sulfonamides Using a Manganese Catalyst Data adapted from research on manganese-catalyzed N-alkylation of various sulfonamides with alcohols, demonstrating the potential applicability to this compound. acs.org

| Entry | Alcohol Substrate | Sulfonamide Product | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | N-Benzyl-p-toluenesulfonamide | 94 |

| 2 | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 91 |

| 3 | Thiophen-3-ylmethanol | N-(Thiophen-3-ylmethyl)-p-toluenesulfonamide | 87 |

| 4 | 1-Butanol | N-Butyl-p-toluenesulfonamide | 85 |

Table 2: Mechanochemical Synthesis of Aromatic Sulfonamides Illustrative examples of palladium-catalyzed mechanochemical synthesis of various sulfonamides. rsc.org

| Entry | Amine | Aryl Halide/Carboxylic Acid | Product | Yield (%) |

| 1 | Aniline | 4-Bromotoluene | N-phenyl-4-methylbenzenesulfonamide | 90 |

| 2 | Benzylamine | 4-Iodobenzoic acid | N-Benzyl-4-iodobenzenesulfonamide | 83 |

| 3 | Morpholine | 3-Bromopyridine | 4-(pyridin-3-ylsulfonyl)morpholine | 75 |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in the functionalization of thiophene rings, including those bearing sulfonamide groups. These reactions offer a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One of the key palladium-catalyzed transformations is the direct arylation of thiophene derivatives substituted with sulfonyls, sulfonamides, or sulfonic esters. acs.org Research has demonstrated that these reactions can proceed with high regioselectivity at the C5 position of the thiophene ring. acs.org Utilizing as little as 0.1–0.5 mol % of phosphine-free palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, a variety of aryl bromides can be coupled to the thiophene core in high yields. acs.org This method provides a straightforward and atom-economical approach to synthesizing 5-aryl-thiophene-sulfonamide derivatives.

The choice of palladium catalyst and ligands is crucial for achieving high yields and conversions. For instance, catalyst systems like Pd(OAc)₂ with phosphine (B1218219) ligands such as SPhos have been shown to be effective, allowing for low catalyst loading (0.5–5 mol%). semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Reactions of Thiophene Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Cyclopropylthiophene | High | semanticscholar.org |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(0) | 5-Aryl-thiophene-2-sulfonamide derivatives | Moderate to Good | researchgate.net |

| SO₂R-substituted thiophenes | Aryl bromides | Pd(OAc)₂ (phosphine-free) | C5-arylated thiophene derivatives | High | acs.org |

Chemo- and Regioselective Synthesis

The chemo- and regioselective synthesis of this compound derivatives is critical for controlling the substitution pattern and, consequently, the properties of the final molecules. Palladium-catalyzed reactions, in particular, often exhibit high levels of selectivity.

In the direct arylation of thiophenes bearing a sulfonamide group, the reaction occurs regioselectively at the C5 position. acs.org This selectivity is attributed to the electronic properties of the sulfonamide group and the inherent reactivity of the thiophene ring. The ability to direct the arylation to a specific position without the need for pre-functionalization (e.g., halogenation) is a significant advantage of this method.

Similarly, in Suzuki-Miyaura cross-coupling reactions, the regioselectivity is dictated by the position of the leaving group (typically a halogen) on the thiophene ring. researchgate.net For example, starting with 5-bromothiophene-2-sulfonamide ensures that the aryl group is introduced specifically at the 5-position. researchgate.net

Metal-free approaches have also been developed for the chemo- and regioselective synthesis of related heterocyclic systems, which could potentially be adapted for this compound derivatives. For instance, a one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline (B57606) N-oxides with sulfonyl chlorides has been reported, showcasing high chemo- and regioselectivity under metal-free conditions. rsc.org Such strategies, which utilize the inherent reactivity of the starting materials and reagents, are highly desirable for their efficiency and environmental friendliness. rsc.org

The development of synthetic methods that allow for precise control over the substitution pattern is crucial for establishing structure-activity relationships and for the design of novel materials with specific properties.

Electrochemical Behavior and Polymerization of this compound Derivatives

The electrochemical properties of this compound derivatives are of significant interest, particularly their ability to undergo electropolymerization to form conductive and electroactive polymers. These polymers have potential applications in various fields, including sensors, electrochromic devices, and energy storage.

Electropolymerization of Arylsulfonamide-Substituted Thiophenes

Thiophene monomers substituted with arylsulfonamide groups can be electropolymerized at an electrode surface, typically a platinum electrode. researchgate.netresearchgate.net The process involves the electrochemical oxidation of the thiophene monomer, leading to the formation of radical cations that subsequently couple to form a polymer film on the electrode. nih.govwindows.net

The electropolymerization and the properties of the resulting poly(this compound)s are influenced by several factors, including the solvent, the supporting electrolyte, and the specific substitution pattern on the monomer. researchgate.netnih.gov For example, the electrochemical behavior of the polymer matrix can be studied in both organic and aqueous solvents. researchgate.net While many of these polymers exhibit reversible n- and p-doping processes in organic media, their behavior in aqueous solutions can be more specific. researchgate.net

The incorporation of different π-spacered thiophene comonomers can be achieved via methods like Suzuki cross-coupling. nih.gov The subsequent potentiodynamic electropolymerization of these precursors on conductive substrates, such as indium tin oxide (ITO), results in the deposition of thin polymer films. nih.gov These π-conjugated polymers can exhibit interesting electrochromic behavior upon electrochemical oxidation. nih.gov

Impact of Spacer Nature on Polymer Characteristics

The nature of the spacer group intercalated between the thiophene ring and the arylsulfonamide moiety plays a critical role in determining the characteristics of the resulting polymer. researchgate.net This spacer can significantly influence the electronic delocalization, rigidity of the polymer backbone, and ultimately, the electrochemical stability and electroactivity of the polymer. researchgate.netmdpi.com

Research has shown that the presence of an oxygen atom in an appropriate position within the spacer chain can dramatically control the electrochemical properties. researchgate.net For instance, in a study of three thiophene rings bearing n-ethoxy arylsulfonamide pendant groups with different spacers, only one of the resulting polymers exhibited reversible p-doping in an aqueous medium. researchgate.net This difference in behavior was directly attributed to the nature of the spacer. researchgate.net

The introduction of different spacers, such as ethynylene or ethynylene-thiophene units, can lead to significant differences in the electronic and structural properties of the polymers. mdpi.com For example, the inclusion of an acetylene (B1199291) linker has been shown to influence the solubility and optoelectronic properties of thiophene-based polymers. mdpi.com It is believed that certain spacers can reduce steric hindrance between different units in the polymer chain, leading to more planar structures and altered electronic properties. mdpi.com

The systematic investigation of the relationship between the spacer structure and the polymer's properties is crucial for the rational design of new materials with tailored electrochemical and optical characteristics.

Computational Chemistry and in Silico Investigations of Thiophene 3 Sulfonamide

Quantum Chemical Characterization

Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively employed to investigate the properties of thiophene-3-sulfonamide and its analogs. These calculations offer a detailed understanding of the electronic structure and have become an indispensable tool in modern chemical research. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. researchgate.netmdpi.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a commonly used method that combines the Hartree-Fock exchange functional with DFT exchange-correlation functionals. mdpi.com This approach has been shown to yield reliable results for the geometry and electronic properties of thiophene (B33073) sulfonamide derivatives. mdpi.comresearchgate.net

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. researchgate.net For thiophene sulfonamide derivatives, these calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p). mdpi.com The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. mdpi.com The optimized geometries provide the foundation for all subsequent calculations of molecular properties. mdpi.comresearchgate.net

Following geometry optimization, a detailed analysis of the structural parameters, including bond lengths, bond angles, and dihedral angles, can be performed. mdpi.comresearchgate.net In studies of thiophene sulfonamide derivatives, calculated bond lengths for the sulfonamide group (S=O and S-NH2) were found to be approximately 1.45-1.46 Å and 1.67-1.68 Å, respectively. mdpi.com The bond angles within the thiophene ring and the sulfonamide group are also determined, with O=S-NH2 and O=S=O angles calculated to be in the ranges of 105.04–111.26° and 120.46–121.18°, respectively. mdpi.com These theoretical values often show good agreement with experimental data where available. mdpi.com

Table 1: Selected Calculated Structural Parameters for Thiophene Sulfonamide Derivatives

| Parameter | Bond/Angle | Calculated Value Range |

|---|---|---|

| Bond Length | S=O | 1.45 - 1.46 Å |

| Bond Length | S-NH₂ | 1.67 - 1.68 Å |

| Bond Length | S₁–C₂ / C₅–S₁ | 1.73 - 1.75 Å |

| Bond Angle | S₁–C₂–C₃ | 110.84 - 112.44° |

| Bond Angle | C₄–C₅–S₁ | 110.63 - 112.45° |

| Bond Angle | O=S–NH₂ | 105.04 - 111.26° |

Note: Data sourced from a computational study on thiophene sulfonamide derivatives. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to range from 3.44 to 4.65 eV. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene Sulfonamide Derivatives (in eV)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative 1 | -0.258 | -0.046 | 0.211 |

| 2,5-Dichlorothis compound (B1305105) | -0.271 | -0.080 | 0.191 |

| Derivative 3 | Not specified | Not specified | 4.65 |

Note: Data for Derivative 1 and 2,5-Dichlorothis compound sourced from a study using the B3LYP/6-31G level of theory. mdpi.com Data for Derivatives 3 and 7 sourced from a study using the B3LYP/6-311G(d,p) level of theory. mdpi.comresearchgate.net*

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In thiophene sulfonamide derivatives, the most negative electrostatic potential is typically located around the oxygen atoms of the sulfonamide group, indicating these are likely sites for electrophilic interaction. researchgate.netmdpi.com Conversely, the most positive potential is often found near the hydrogen atoms of the amine group, suggesting these as potential sites for nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated as I ≈ -E(HOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. researchgate.net Lower hardness indicates higher reactivity. mdpi.com

Electronic Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system, calculated as μ = - (I + A) / 2. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = μ² / (2η). researchgate.net

For 2,5-Dichlorothis compound, these descriptors have been calculated, providing insights into its reactive nature. mdpi.comsemanticscholar.org

Table 3: Calculated Reactivity Descriptors for Selected Sulfonamide Derivatives (in eV)

| Descriptor | N-ethyl toluene-4-sulphonamide | 2,5-Dichlorothis compound |

|---|---|---|

| Ionization Potential (I) | Not specified | Not specified |

| Electron Affinity (A) | Not specified | Not specified |

| Chemical Hardness (η) | 0.106 | 0.096 |

| Electronic Chemical Potential (μ) | -0.152 | -0.176 |

| Electrophilicity Index (ω) | 0.110 | 0.161 |

| Electronegativity (X) | 0.152 | 0.176 |

Note: Data sourced from a computational study on N-ethyl toluene-4-sulphonamide and 2,5-Dichlorothis compound. mdpi.comsemanticscholar.org

Theoretical Spectroscopic Predictions (FT-IR, UV-Vis)

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound and its derivatives. These predictions offer a detailed understanding of the molecule's vibrational modes and electronic transitions, which can be correlated with experimental data for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Theoretical FT-IR spectra for thiophene sulfonamide derivatives have been simulated to identify characteristic vibrational frequencies. mdpi.com Calculations performed at the B3LYP/6-311G(d,p) level of theory have confirmed that no imaginary frequencies are present, indicating that the calculated structures represent true energy minima. mdpi.com The sulfonamide group (–SO2NH2) is a key functional moiety, and its vibrations are readily identifiable. For instance, the NH2 group produces a distinct, high-frequency stretching band, which has been theoretically calculated to appear in the range of 3590–3610 cm⁻¹ for the out-of-plane deformation stretch in most related compounds. mdpi.com

Interactive Data Table: Predicted Vibrational Frequencies for Thiophene Sulfonamide Derivatives Below is a table summarizing key calculated vibrational modes based on DFT studies. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound derivatives are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net These calculations help determine the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference (ΔE) between these frontier orbitals is crucial, as it correlates with the molecule's electronic properties and stability. For a series of thiophene sulfonamide derivatives studied in a 1,4-dioxane (B91453) solvent, the HOMO-LUMO energy gap values were found to be in the range of 3.44–4.65 eV, indicating good stability. mdpi.com

Non-linear Optical (NLO) Response Parameters

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. Computational methods are used to predict the NLO properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net Thiophene-based compounds are of interest due to their extended π-electron delocalization, which plays a significant role in NLO responses. mdpi.comresearchgate.net

DFT calculations have been employed to determine the NLO properties of thiophene sulfonamide derivatives. mdpi.com The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity; a higher value suggests a stronger NLO response. researchgate.net Studies have shown a relationship between the HOMO-LUMO energy gap and hyperpolarizability, where a smaller energy gap often leads to a larger β value. mdpi.com For example, in a series of eleven thiophene sulfonamide derivatives, the compound with a para-methoxy (OCH₃) group exhibited the lowest HOMO-LUMO gap and the highest hyperpolarizability, making it a candidate for NLO applications. Conversely, a derivative with a meta-CF₃ group had the highest energy gap and the lowest hyperpolarizability. mdpi.comresearchgate.net

Interactive Data Table: Predicted NLO Properties of Thiophene Sulfonamide Derivatives The table below presents the calculated HOMO-LUMO energy gap and first hyperpolarizability for selected thiophene sulfonamide derivatives. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential in silico techniques for exploring how a small molecule like this compound might interact with biological targets, a cornerstone of modern drug discovery. mdpi.com

Molecular Docking Studies with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. semanticscholar.org This method is widely used to identify potential drug candidates by evaluating their binding mode and affinity. mdpi.comsemanticscholar.org

Docking studies on this compound derivatives have been performed against a variety of biological targets to predict how they bind and to analyze the specific interactions that stabilize the complex. These interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.net

For instance, molecular docking of 2,5-Dichlorothis compound has been investigated against several cancer-related proteins. mdpi.com

With NF-κB: The predicted binding mode involves interactions with key amino acid residues such as Phe239, Gly259, and Lys221. mdpi.com

With Caspase-3: The compound is predicted to form both hydrophilic and hydrophobic interactions within the protein's active site. mdpi.com

With Lanosterol 14α-demethylase: A thiophene derivative showed strong binding affinity, stabilized by hydrogen bonding and π-π stacking interactions. researchgate.net

With VEGFR-2: Derivatives were predicted to interact with key residues Glu885 and Asp1046 in the active site. researchgate.net

These studies help to build a structural hypothesis for the molecule's mechanism of action and guide the design of more potent and selective derivatives.

A critical output of molecular docking is a scoring function that estimates the binding affinity between the ligand and its target protein. semanticscholar.org A lower (more negative) docking score generally indicates a stronger predicted binding affinity. These scores are valuable for ranking potential drug candidates before synthesis and experimental testing.

Computational studies have reported docking scores for various thiophene sulfonamide derivatives against different protein targets.

Interactive Data Table: Predicted Binding Affinities of Thiophene Sulfonamide Derivatives The following table summarizes representative docking scores from various studies.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For this compound derivatives, hydrophobic contacts and hydrogen bonds are consistently identified as the most critical contributors to binding. biointerfaceresearch.com

Hydrogen Bonding: The sulfonamide moiety (–SO2NH–) is an effective hydrogen bond donor and acceptor. acs.org Docking studies frequently show the sulfonamide oxygens accepting hydrogen bonds from backbone amides or side-chain donors (like arginine or lysine) in the protein active site. The sulfonamide N-H group can also donate a hydrogen bond. For example, in a study with p53, a related sulfonamide formed three hydrogen bonds with residues Arg203, Tyr92, and Glu89. mdpi.com

Hydrophobic Interactions: The thiophene ring itself is aromatic and contributes to hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, leucine, and valine. In the docking of 2,5-Dichlorothis compound with NF-κB, hydrophobic interactions were observed with residues Phe239, Gly259, and Ile224. mdpi.com The sulfonyl group itself exhibits a dual character; while capable of hydrogen bonding, it is also frequently found in hydrophobic environments within protein binding sites, making van der Waals contacts with aliphatic carbon atoms. acs.org

Ligand-Protein Binding Affinities and Scoring

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a crucial computational technique for understanding the stability of ligand-protein complexes. These simulations provide insights into the dynamic behavior of the complex over time, helping to predict the binding affinity and residence time of a potential drug molecule.

Recent studies have utilized MD simulations to evaluate the stability of complexes formed between this compound derivatives and their protein targets. For example, in a study targeting the Enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, several this compound derivatives were identified as potential inhibitors through molecular docking. nih.gov The most promising compounds were then subjected to molecular dynamics simulations to assess their dynamic behavior and stability within the protein's active site. nih.gov The simulations revealed that these compounds maintained stable interactions with the protein throughout the simulation period. nih.gov

Similarly, MD simulations were employed to investigate the interactions between sulfonamide derivatives and triosephosphate isomerase (TPI), a potential drug target for malaria. peerj.com The simulations, running for up to 1 microsecond, provided detailed information on the binding energies and the key amino acid residues responsible for stabilizing the ligand-protein complex. peerj.com In another study, MD simulations of a 2,5-Dichlorothis compound complex with DNA indicated stable interactions over a 50 ns period, supporting its potential as an anticancer agent. researchgate.netsemanticscholar.orgmdpi.com

The stability of these complexes is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand, with lower and more stable RMSD values indicating a stable complex. For instance, GROMACS simulations lasting 100 ns are often used to assess the stability of ligand-protein complexes, where an RMSD of less than 2.0 Å is indicative of stable binding. Furthermore, the analysis of root-mean-square fluctuations (RMSF) helps to identify the flexibility of different regions of the protein upon ligand binding.

The binding free energies of these complexes can be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com These calculations often show that van der Waals forces and non-polar solvation energies are the primary contributors to the binding of thiophene-based ligands. nih.gov

Table 1: Examples of MD Simulation Parameters for this compound Derivatives

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Simulation Time | 10 ns - 1 µs | Longer simulations provide more reliable data on complex stability. peerj.comnih.gov |

| RMSD | < 2.0 - 3.0 Å | Indicates the stability of the protein-ligand complex. |

| RMSF | Varies | Shows the fluctuation of individual amino acid residues. |

| Binding Free Energy (ΔG) | Varies (e.g., -40 to -85 kJ/mol) | Predicts the affinity of the ligand for the protein. peerj.com |

Computational Assessment of Pharmacokinetic Properties

In silico tools are invaluable for predicting the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions help to identify potential liabilities early in the drug discovery process.

Prediction of Drug-Likeness based on Physicochemical Descriptors (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. ni.ac.rs The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (log P) value of less than 5. researchgate.net

This compound and its derivatives have been evaluated for their compliance with Lipinski's Rule of Five. nih.govresearchgate.net For many of these compounds, the calculated physicochemical properties fall within the acceptable ranges defined by the rule, suggesting good potential for oral bioavailability. nih.govzhanggroup.org For instance, a study on various thiophene sulfonamide derivatives showed that they generally adhere to Lipinski's criteria. nih.gov

Table 2: Lipinski's Rule of Five Analysis for a Representative this compound Derivative

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | < 500 Da | ≤ 500 | Yes |

| Hydrogen Bond Donors | 1-2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3-4 | ≤ 10 | Yes |

| Log P | < 5 | ≤ 5 | Yes |

| Rotatable Bonds | 2-6 | (Veber's Rule: ≤ 10) | Yes |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Computational ADMET prediction provides a comprehensive profile of a drug candidate's likely behavior in the body. nih.govresearchgate.net Various software programs and web-based tools are available to predict properties such as human intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity.

Studies on this compound derivatives have included in silico ADMET predictions to assess their drug-like properties. nih.govnih.govresearchgate.net These analyses have investigated parameters such as aqueous solubility, Caco-2 cell permeability, and potential for P-glycoprotein substrate or inhibitor activity. nih.gov For example, some sulfonamide derivatives have been predicted to be P-glycoprotein substrates and inhibitors. nih.gov

The toxicity predictions often include assessments for mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. The results of these in silico ADMET studies are crucial for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved pharmacokinetic profiles. nih.govresearchgate.net

Table 3: Predicted ADMET Properties for a this compound Derivative

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | Good | Likely well-absorbed orally. |

| Caco-2 Permeability | Moderate to High | Suggests good intestinal permeability. |

| P-glycoprotein Substrate | Yes/No | Affects cellular efflux and drug distribution. nih.gov |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low to Moderate | Indicates potential for CNS or peripheral action. |

| Plasma Protein Binding | High | Can affect the free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Low | Indicates primary route of elimination. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage. |

| Hepatotoxicity | Low risk | Reduced potential for liver damage. |

Enzymatic Inhibition and Biological Target Engagement by Thiophene 3 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comrsc.org Thiophene (B33073) sulfonamides, which evolved from early discoveries showing their efficacy as CA inhibitors, have been developed into clinically significant drugs. mdpi.com Derivatives of thieno-thiopyran sulfonamides, for instance, served as the foundational compounds for the topical antiglaucoma drugs dorzolamide (B1670892) and brinzolamide. mdpi.comresearchgate.net

Derivatives of thiophene sulfonamide have been extensively studied as inhibitors of a wide array of human carbonic anhydrase (hCA) isoforms. Research has demonstrated their inhibitory action against cytosolic isoforms hCA I and hCA II, transmembrane isoforms like hCA IV, and tumor-associated isoforms hCA IX and hCA XII. nih.govresearchgate.netnih.govresearchgate.net Additionally, studies have investigated their effects on mitochondrial isoforms hCA VA and hCA VB and the epileptogenesis-associated hCA VII. researchgate.netnih.govtandfonline.comtandfonline.com

For example, a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides were shown to be weak inhibitors of hCA I but highly effective, low-nanomolar inhibitors of the widespread cytosolic isoform hCA II. nih.gov The same series also demonstrated potent inhibition of the tumor-associated hCA IX and transmembrane hCA XII. nih.gov Another study on different thiophene-based sulfonamides reported potent inhibition of both hCA-I and hCA-II isolated from human erythrocytes. researchgate.netnih.gov Certain series of 1,3,4-thiadiazole-5-sulfonamides have shown weak activity against hCA I, hCA II, and hCA IV, but were potent, low-nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. tandfonline.comtandfonline.com The selectivity and potency of these compounds are highly dependent on the nature and position of the substituents on the thiophene ring and the appended moieties. researchgate.netnih.gov

Kinetic studies have been instrumental in quantifying the inhibitory potency of thiophene-3-sulfonamide derivatives against various hCA isoforms. These studies typically determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

One investigation into a series of thiophene-based sulfonamides revealed potent inhibitory effects on hCA-I and hCA-II. researchgate.netnih.gov For hCA-I, the IC₅₀ values ranged from 69 nM to 70 µM, with Kᵢ values between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM. researchgate.netnih.gov The same compounds inhibited hCA-II with IC₅₀ values in the range of 23.4 nM to 1.405 µM and Kᵢ values from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM. researchgate.netnih.gov

Another study focusing on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides found these derivatives to be highly effective against hCA II, with Kᵢ values in the low nanomolar range (2.2–7.7 nM). nih.gov Their inhibition of other isoforms was also significant, with Kᵢ values for hCA IX ranging from 5.4 to 811 nM and for hCA XII from 3.4 to 239 nM. nih.gov In contrast, they were less potent against hCA I, with Kᵢ values from 224 to 7544 nM. nih.gov

The table below summarizes the kinetic data for selected thiophene sulfonamide derivatives against various hCA isoforms.

| Compound Type | Target Isoform | IC₅₀ | Kᵢ |

| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 - 234,990 nM |

| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 - 38,040 nM |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA-I | - | 224 - 7,544 nM |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA-II | - | 2.2 - 7.7 nM |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA-IX | - | 5.4 - 811 nM |

| 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA-XII | - | 3.4 - 239 nM |

| 1,3,4-thiadiazole-5-sulfonamides | hCA-VA | - | 4.2 - 32 nM |

| 1,3,4-thiadiazole-5-sulfonamides | hCA-VB | - | 1.3 - 74 nM |

This table is based on data from multiple research studies. nih.govresearchgate.netnih.govtandfonline.comtandfonline.com

The mechanism by which thiophene sulfonamides inhibit carbonic anhydrase can vary. Primary sulfonamides (R-SO₂NH₂) typically act as noncompetitive inhibitors. nih.gov This mechanism involves the deprotonated sulfonamide anion binding to the zinc ion at the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion essential for catalysis. mdpi.com

Consistent with this, one study investigating a series of thiophene-based sulfonamides found that they displayed noncompetitive inhibition for both hCA-I and hCA-II. researchgate.netnih.gov Molecular docking from this study suggested the compounds inhibit the enzymes by interacting outside of the catalytic active site. researchgate.netnih.gov In contrast, other research has shown that N-substituted sulfonamides, such as N-methylacetazolamide, can act as competitive inhibitors. nih.gov This highlights that modifications to the sulfonamide group itself can alter the inhibition mechanism.

X-ray crystallography and molecular modeling studies have provided detailed insights into how thiophene sulfonamide derivatives bind within the active site of carbonic anhydrases. A consistent finding is that the sulfonamide moiety serves as the crucial zinc-binding group. mdpi.comnih.gov The nitrogen atom of the sulfonamide coordinates to the catalytic Zn²⁺ ion, while its oxygen atoms often form hydrogen bonds with the side chain of the highly conserved Thr199 residue. rsc.orgnih.gov

The thiophene ring and its substituents extend into the active site cavity, forming additional interactions that determine the inhibitor's potency and isoform selectivity. mdpi.comnih.gov In the hCA II active site, the thiophene ring typically orients towards a hydrophobic pocket lined with residues such as Val121, Phe131, Val135, and Leu198. mdpi.comnih.gov The "tail" of the inhibitor can adopt diverse orientations, pointing toward either the hydrophobic or hydrophilic half of the active site, depending on its chemical nature. nih.gov These interactions, which are predominantly hydrophobic, are critical for the high affinity of these compounds. mdpi.comnih.gov The variability of amino acid residues in these pockets across different CA isoforms is a key factor that can be exploited for designing isoform-selective inhibitors. researchgate.net

Helicobacter pylori, a bacterium linked to various gastric pathologies, relies on two carbonic anhydrases, HpαCA (periplasmic) and HpβCA (cytoplasmic), to survive in the acidic environment of the stomach. acs.org These enzymes have emerged as potential drug targets, and they are effectively inhibited by sulfonamides. acs.orgplos.org

While much of the research has focused on pan-CA inhibitors like acetazolamide, the structural principles of thiophene sulfonamides are highly relevant. acs.orgplos.org For instance, in silico analyses have been conducted on the binding of dorzolamide and brinzolamide, which are derived from a thieno-thiopyran scaffold, to HpαCA. chim.it Structural comparisons between HpαCA and human CA isoforms have identified key differences that could be exploited for the design of selective inhibitors. nih.gov HpαCA has a more open and hydrophilic pocket compared to the hydrophobic pocket in hCA II, and it also possesses an alternative binding site for sulfonamides not present in the human enzyme. nih.gov These structural distinctions provide a roadmap for developing thiophene sulfonamide derivatives that could be more potent and selective against this bacterial target. nih.gov

Binding Modes of Thiophene Sulfonamides within CA Active Sites

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation is implicated in the development of long-term diabetic complications. tandfonline.com Therefore, AR inhibitors are of significant therapeutic interest.

A study on the interaction between various sulfonamides and sheep kidney aldose reductase found that these compounds are effective inhibitors. tandfonline.comnih.govmedeniyet.edu.tr Among the tested compounds was 2,5-dichlorothis compound (B1305105), which proved to be the most potent AR inhibitor in the series, with a Kᵢ value of 25.72 ± 6.45 µM. tandfonline.comnih.govmedeniyet.edu.tr The IC₅₀ values for the sulfonamides tested were in the range of 37.27–87.65 μM. nih.govmedeniyet.edu.tr

Kinetic analysis revealed that most of the sulfonamides in the study, including the thiophene derivative, acted as non-competitive inhibitors of aldose reductase. tandfonline.comnih.govmedeniyet.edu.tr The only exception was 5-chlorothiophene-2-sulfonamide (B1586055), which exhibited competitive inhibition. tandfonline.comnih.gov

The table below presents the kinetic data for thiophene sulfonamide derivatives against aldose reductase.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism |

| 2,5-dichlorothis compound | Aldose Reductase | 37.27 | 25.72 ± 6.45 | Non-competitive |

| 5-chlorothiophene-2-sulfonamide | Aldose Reductase | 42.15 | 31.65 ± 8.11 | Competitive |

This table is based on data from a study on sheep kidney aldose reductase. tandfonline.comnih.govmedeniyet.edu.tr

Inhibition Kinetics against Aldose Reductase

Thiophene-based sulfonamides have been identified as effective inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. Studies on a series of sulfonamide derivatives revealed their potential to inhibit sheep kidney AR, with IC₅₀ values ranging from 37.27 to 87.65 μM and inhibition constants (Kᵢ) between 25.72 ± 6.45 and 73.56 ± 17.49 μM. tandfonline.commedeniyet.edu.trtandfonline.com Among the tested compounds, 2,5-dichlorothis compound emerged as the most potent inhibitor, exhibiting a Kᵢ value of 25.72 ± 6.45 μM. tandfonline.commedeniyet.edu.trtandfonline.com The inhibitory strength of these compounds is influenced by the different groups present on the aromatic ring. tandfonline.com

The table below details the inhibition constants (Kᵢ) for various sulfonamide derivatives against purified aldose reductase, highlighting the potency of the thiophene-based compounds. tandfonline.com

| Compound | Inhibitor | Kᵢ (μM) |

| 1 | 5-chlorothiophene-2-sulfonamide | 45.61 ± 12.58 |

| 2 | 2,5-dichlorothis compound | 25.72 ± 6.45 |

| 3 | 4,5-dibromothiophene-2-sulfonamide | 56.47 ± 15.27 |

| 4 | Thiophene-2-sulfonamide (B153586) | 70.43 ± 18.47 |

| 5 | 5-bromothiophene-2-sulfonamide (B1270684) | 65.85 ± 14.43 |

| 6 | 5-nitrothiophene-2-sulfonamide | 73.56 ± 17.49 |

| 7 | 2-acetylamino-4-methyl-thiophene-5-sulfonamide | 32.48 ± 10.25 |

| 8 | 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile | 60.43 ± 13.57 |

Mechanistic Classification of AR Inhibition (Competitive vs. Non-competitive)

The mechanism by which thiophene-sulfonamide derivatives inhibit aldose reductase varies. A study on several sulfonamides demonstrated that most act as non-competitive inhibitors. tandfonline.commedeniyet.edu.trtandfonline.com However, 5-chlorothiophene-2-sulfonamide was found to be a competitive inhibitor. tandfonline.commedeniyet.edu.trtandfonline.com Non-competitive inhibition suggests that these compounds bind to a site on the enzyme distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. nih.govnih.gov In contrast, competitive inhibition, as seen with 5-chlorothiophene-2-sulfonamide, indicates that the inhibitor directly competes with the substrate for the active site of the enzyme. nih.gov

Antimicrobial Activity

The thiophene ring is a key structural component in many pharmacologically significant compounds. nih.govnih.gov When combined with a sulfonamide group, which is known for its antibacterial properties, the resulting thiophene-sulfonamide derivatives exhibit a range of antimicrobial activities. nih.govrsc.org These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. nih.govmdpi.comjst.go.jp

Antifungal Efficacy

In addition to their antibacterial properties, some thiophene-sulfonamide derivatives exhibit antifungal activity. nih.gov Thienopyrimidine structures, which can be coupled with sulfonamides, have been shown to be effective against fungal pathogens by targeting specific fungal enzymes, leading to compromised cell membrane integrity and fungal cell death. mdpi.com For example, a series of sulfonamide-1,2,4-thiadiazole derivatives showed significant in vitro antifungal activity against various micromycetes. jst.go.jp

A study on thienopyrimidine–sulfonamide hybrids revealed their efficacy against Candida species. The thienopyrimidine-sulfamethoxazole hybrid, in particular, demonstrated promising antifungal activity against both Candida albicans and Candida parapsilosis. mdpi.com

The table below shows the Minimum Inhibitory Concentration (MIC) values for a thienopyrimidine-sulfamethoxazole hybrid against two fungal strains. mdpi.com

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 31.25 |

| Candida parapsilosis | 62.5 |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

Anticancer Activity and Cellular Mechanisms

Thiophene derivatives, including those with a sulfonamide moiety, have demonstrated significant potential as anticancer agents. srce.hrnih.gov They have been shown to induce cytotoxicity in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and leukemia. nih.govresearchgate.netnih.gov The anticancer effects are often achieved through various cellular mechanisms, including the modulation of key signaling pathways, direct interaction with DNA, and inhibition of critical enzymes like receptor tyrosine kinases. nih.govrsc.orgplos.org

Thiophene-sulfonamide derivatives exert their anticancer effects by interacting with a diverse range of cellular targets and pathways. srce.hrplos.org One of the prominent mechanisms is the inhibition of carbonic anhydrase, which can reduce the supply of bicarbonate needed for the synthesis of nucleotides and other cellular components in tumors. srce.hrresearchgate.net The sulfonamide moiety itself is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere for the carboxylic group, which can improve passive diffusion across biological membranes and metabolic stability. nih.gov

Studies have shown that these compounds can induce apoptosis (programmed cell death) and disrupt the cell cycle in cancer cells. nih.govresearchgate.net For example, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways. rsc.org Another thiophene derivative, F8, was also shown to induce apoptosis, generate reactive oxygen species, and cause mitochondrial depolarization in cancer cells. nih.govplos.org In studies on MCF-7 breast cancer cells, certain thiophene derivatives induced cell cycle arrest in the G0/G1 phase. researchgate.net

The cytotoxic activity of these compounds has been quantified in numerous studies. A series of novel thiophenes bearing a sulfonamide group showed potent cytotoxic activity against the MCF-7 human breast cancer cell line, with some compounds exhibiting greater potency than the standard drug doxorubicin. srce.hrnih.gov

Table 2: Cytotoxic Activity of Selected Thiophene-Sulfonamide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 2,5-Dichlorothis compound (8b) | HeLa | GI₅₀ | 7.2 ± 1.12 | nih.govnih.gov |

| 2,5-Dichlorothis compound (8b) | MDA-MB231 | GI₅₀ | 4.62 ± 0.13 | nih.govnih.gov |

| 2,5-Dichlorothis compound (8b) | MCF-7 | GI₅₀ | 7.13 ± 0.13 | nih.govnih.gov |

| Compound 6 | MCF-7 | IC₅₀ | 10.25 | srce.hrnih.gov |

| Compound 7 | MCF-7 | IC₅₀ | 9.70 | srce.hrnih.gov |

| Compound 9 | MCF-7 | IC₅₀ | 9.55 | srce.hrnih.gov |

| Compound 13 | MCF-7 | IC₅₀ | 9.39 | srce.hrnih.gov |

| YM-1 | MG-U87 | IC₅₀ | 1.154 ± 0.317 | rsc.orgresearchgate.net |

The interaction with DNA is a crucial mechanism for the biological function of many anticancer drugs. nih.govnih.gov Thiophene-sulfonamide derivatives have been investigated for their ability to bind to DNA, which can contribute to their cytotoxic effects. rsc.orgresearchgate.net Studies have employed a combination of experimental techniques (such as UV-visible spectroscopy, fluorescence, and viscometry) and computational methods (like molecular docking) to characterize these interactions. nih.govrsc.org

Research on 2,5-Dichlorothis compound (8b) demonstrated its interaction with herring sperm DNA. nih.govnih.gov Molecular docking experiments suggested that this compound binds to the minor groove of the DNA helix. nih.govnih.gov This binding involves both significant electrostatic and non-electrostatic contributions to the binding free energy. nih.govnih.gov Other studies on different sulfonamide derivatives have shown that these compounds can interact with DNA through a mix of intercalative and groove binding modes. rsc.orgresearchgate.net A colorimetric assay using methyl green to measure its displacement from DNA has also been used to confirm the DNA-binding ability of certain thiadiazolo[3,2-a]pyrimidines containing a sulfonamide moiety. bohrium.com

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase (TK) that plays a significant role in regulating cellular processes, and its overexpression is a known oncogenic driver in several human cancers. nih.govrsc.org Consequently, EGFR-TK has become a key target for anticancer drug development, and thiophene-sulfonamide derivatives have been explored as potential inhibitors. rsc.orgresearchgate.net

A series of thiophene compounds were designed with the essential pharmacophoric features of known EGFR inhibitors. researchgate.net Molecular docking studies indicated the potential of several of these compounds to act as EGFR inhibitors. researchgate.net One derivative, ethyl 5-methyl-4-phenyl-2-(2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)acetamido)thiophene-3-carboxylate (AP-A15), was identified as a potent compound against the MCF-7 breast cancer cell line with a half-maximal effective concentration (EC50) of 3.5 μM. researchgate.net Another study on novel anthranilate diamides, including some with sulfonamide moieties, found that they displayed potent EGFR inhibition, with IC50 values in the nanomolar range (30-110 nM). mdpi.com Similarly, a series of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives were developed, with compound 16e showing impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM. nih.gov

Table 3: EGFR-TK Inhibition by Selected Thiophene Derivatives

| Compound | Activity Metric | Value | Source |

|---|---|---|---|

| AP-A15 | EC₅₀ | 3.5 µM | researchgate.net |

| Compound 4b | IC₅₀ | 31 ± 0.12 nM | mdpi.com |

| Compound 9b | IC₅₀ | 31 ± 0.12 nM | mdpi.com |

| Compound 16e | IC₅₀ | 94.44 ± 2.22 nM | nih.gov |

In addition to direct enzyme inhibition and DNA binding, thiophene-sulfonamide derivatives can modulate the activity of key proteins that regulate cancer progression, such as p53, caspases, and nuclear factor-kappa B (NF-κB). nih.govplos.org These proteins are critical targets; p53 acts as a tumor suppressor, caspases mediate apoptosis, and NF-κB is involved in inflammation, cell survival, and proliferation. plos.org

In-silico molecular docking studies have been used to evaluate the interactions between thiophene-sulfonamide derivatives and these proteins. nih.govresearchgate.net The compound 2,5-Dichlorothis compound (8b) was evaluated for its binding potential against p53, caspase-3, and NF-κB. nih.govresearchgate.net These computational studies provide valuable information on the binding affinities and potential modes of action. nih.gov For example, docking scores can suggest the strength of the interaction between the compound and the protein target. nih.gov Some sulfonamide derivatives have been shown to increase the expression levels of pro-apoptotic proteins like Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2, further supporting their role in inducing apoptosis. doi.org While some chalcones have been shown to increase p53 expression, others have been reported to reduce it, indicating that the interaction is highly dependent on the specific chemical structure. nih.gov

Structure Activity Relationship Sar and Lead Compound Development

Elucidation of Pharmacophoric Features of Thiophene-3-sulfonamide Scaffolds

The this compound scaffold possesses distinct pharmacophoric features that are essential for its biological activity. A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target.

The primary and most crucial pharmacophoric element is the sulfonamide group (-SO₂NH₂) itself . researchgate.netekb.eg This functional group is a well-established zinc-binding group, which is pivotal for the inhibition of metalloenzymes like carbonic anhydrases (CAs). mdpi.comresearchgate.net In the active site of CAs, the sulfonamide moiety coordinates to the catalytic Zn²⁺ ion in a deprotonated, anionic form, a fundamental interaction for inhibitory activity. mdpi.comnih.gov This interaction is often stabilized by further hydrogen bonds, for instance, between the sulfonamide's nitrogen and the hydroxyl group of a threonine residue (Thr199) in the active site of human carbonic anhydrase II (hCA II). mdpi.com

The thiophene (B33073) ring serves as a versatile scaffold, correctly positioning the sulfonamide group for optimal interaction with the target. nih.gov Thiophene is considered a "privileged" scaffold in medicinal chemistry due to its electronic properties and ability to engage in various interactions. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Furthermore, the thiophene[3,2-d]pyrimidine scaffold has been identified as a promising framework for developing potent anti-HIV agents. nih.govnih.gov In some contexts, the sulfonamide motif can act as a scaffold to orient other pharmacophore elements into the correct geometry for binding. nih.gov

Computational studies and pharmacophore modeling help to generate three-dimensional models that define the essential features for activity, such as hydrogen bond acceptors, hydrophobic centers, and aromatic rings. preprints.orgfrontiersin.org For instance, in inhibitors of enzymes like CYP11B1 and CYP11B2, pharmacophore models highlight the importance of heterocyclic nitrogen atoms (as hydrogen bond acceptors) and hydrophobic regions for binding. frontiersin.org Similarly, for thiophene-based NLRP3 inflammasome inhibitors, the sulfonamide and a benzyl (B1604629) moiety were found to be important for selectivity. nih.gov

Impact of Substituent Position and Electronic Effects on Biological Activity

The placement and electronic nature of substituents on the this compound core profoundly influence biological activity. The thiophene ring offers several positions for substitution, and modifications at these sites can tune the molecule's efficacy and selectivity.

Positional Isomerism: The substitution pattern on the thiophene ring is critical. Studies on thiophene sulfonamides as carbonic anhydrase inhibitors have shown that linking substituents at different positions (e.g., 2,4- vs. 2,5-disubstitution) results in different SAR patterns and selectivity profiles. mdpi.comnih.gov For example, in a series of thiophene-based CA inhibitors, compounds substituted at position 5 and those substituted at position 4 of the thiophene ring showed different activity profiles. mdpi.com

Electronic Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can alter the reactivity and binding affinity of the entire molecule.

Electron-withdrawing groups (e.g., halogens like chlorine, nitro groups) can increase the acidity of the sulfonamide protons, which can facilitate the deprotonation required for binding to the zinc ion in metalloenzymes. This often leads to enhanced inhibitory activity. paom.pl For instance, 2,5-Dichlorothis compound (B1305105) has demonstrated significant anticancer potential, with its HOMO orbitals located on the dichloro-substituted thiophene ring and LUMO orbitals on the sulfonamide fragment, indicating specific electronic characteristics. mdpi.com Similarly, in another study, thiophene sulfonamide derivatives with electron-withdrawing substituents showed greater antimicrobial activity. paom.pl

Electron-donating groups (e.g., methyl, methoxy (B1213986) groups) can also modulate activity. Methyl groups, for instance, donate electron density and can influence the lipophilicity and steric profile of the compound. In one study, a methoxy group at the para position of a thiophene sulfonamide derivative resulted in the highest hyperpolarizability and lowest HOMO-LUMO energy gap, indicating high reactivity. mdpi.com

Research on urease inhibitors showed that the substitution pattern and the electronic effects of functional groups like -Cl, -CH₃, and -OCH₃ on an attached aromatic ring significantly affect the biological results. researchgate.net Similarly, for NLRP3 inhibitors, changing an electron-donating propoxyl substituent to an electron-withdrawing CF₃ or NO₂ group resulted in comparable potency, suggesting a complex interplay of factors beyond simple electronic effects. nih.gov

Steric and Hydrophobic Contributions to Receptor Binding

Beyond electronic interactions, the size, shape, and hydrophobicity of this compound derivatives are crucial determinants of their binding affinity and selectivity for biological targets.

Steric Factors: The spatial arrangement and bulkiness of substituents can either facilitate or hinder the optimal positioning of the inhibitor within a receptor's binding site.

Favorable Interactions: Appropriately sized substituents can fit into specific sub-pockets of the active site, forming additional van der Waals contacts and increasing binding affinity.

Steric Hindrance: Conversely, bulky groups can clash with amino acid residues, preventing the molecule from adopting the ideal conformation for binding. An example of this is the relative inactivity of certain thiazide diuretics, which is attributed to the steric interaction of an ortho chlorine atom with the enzyme's receptor cavity. nih.gov In a series of thiophene-linked CA inhibitors, small alkyl substitutions generally resulted in weaker inhibitors compared to carboxamide substitutions at the same position, highlighting the impact of substituent size and functionality. mdpi.com

Hydrophobic Contributions: Hydrophobic interactions are a major driving force for ligand-receptor binding. The thiophene ring itself is lipophilic and contributes to hydrophobic interactions.

The binding of some thiophene-2-sulfonamide (B153586) derivatives to hCA II is primarily governed by van der Waals and hydrophobic interactions with non-polar residues such as Val121, Phe131, Leu198, and Pro202. mdpi.comresearchgate.net

The addition of larger hydrophobic groups, such as a second aromatic or heterocyclic ring, can allow the molecule to interact with hydrophobic pockets located further from the primary binding site, significantly enhancing binding. nih.gov In the design of antibacterial sulfathiazole (B1682510) derivatives, introducing a bulky lipophilic substituent at the para position of the phenyl ring markedly increased activity against Staphylococcus aureus. rsc.org

The orientation of the thiophene ring itself can be influenced by the hydrophobicity of the binding site. A "sulfur in" versus "sulfur out" binding mode has been proposed, where the thiophene's sulfur atom either contacts a hydrophobic part of the receptor or a coordinated water molecule, respectively. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design leverages the understanding of SAR to create new this compound derivatives with improved therapeutic profiles. This often involves a combination of computational modeling and synthetic chemistry.

A key strategy is the "tail approach," where modifications are made to the part of the molecule that is not the primary pharmacophore (the "tail"). This is particularly effective for achieving isoform selectivity among enzymes like carbonic anhydrases. By adding substituents that can form specific interactions (hydrogen bonds, hydrophobic contacts) with residues that differ between isoforms, selectivity can be dramatically enhanced. mdpi.comnih.gov

Structure-based design , which relies on high-resolution X-ray crystal structures of inhibitor-enzyme complexes, provides a detailed map of the binding site. mdpi.com This allows for the precise design of new molecules that can exploit specific features of the target, such as unoccupied hydrophobic pockets or unique amino acid residues. mdpi.com For example, the design of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) was guided by crystallographic studies of a lead compound bound to the enzyme, allowing for targeted modifications to interact with a solvent-exposed region of the binding pocket. mdpi.com

Another principle is molecular hybridization , where the thiophene-sulfonamide scaffold is combined with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov For example, introducing a thiophene ring onto the core scaffold of the antibacterial drug sulfathiazole was explored to overcome resistance. rsc.org

Finally, computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable tools. nih.govpaom.plmdpi.com These methods can predict the binding modes and affinities of virtual compounds, helping to prioritize which derivatives to synthesize and test, thereby streamlining the drug discovery process. rsc.org For instance, the design of potent enterovirus inhibitors involved exploring modifications on a furan (B31954) moiety, with computational insights guiding the synthesis of more active thiophene and pyrrole (B145914) analogues. plos.org

Identification of Lead Compounds for Pharmaceutical Development

Through SAR studies, several thiophene-sulfonamide derivatives have emerged as promising lead compounds for treating a range of diseases. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.

Carbonic Anhydrase Inhibitors: The thiophene sulfonamide scaffold has been a fertile ground for discovering potent CA inhibitors.

The clinically used topical anti-glaucoma drugs dorzolamide (B1670892) and brinzolamide were developed from lead compounds incorporating a bicyclic thieno-thiopyran ring, which is structurally related to thiophene. mdpi.comresearchgate.net

Researchers have identified numerous experimental compounds with high potency. For example, a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides included compounds 22f and 22i , which exhibited potent inhibition of hCA II with Kᵢ values of 2.4 nM and 4.5 nM, respectively. mdpi.comnih.gov

Another study identified thiophene-based sulfonamides with IC₅₀ values as low as 23.4 nM against hCA-II. researchgate.net

Anti-Cancer Agents:

2,5-Dichlorothis compound (8b) has been identified as a promising anticancer lead, showing significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 cancer cell lines with GI₅₀ values in the low micromolar range. mdpi.com Its activity was superior to a similar compound containing a phenyl ring instead of the thiophene ring. mdpi.com

In the search for dual EGFR/HER2 inhibitors for lung cancer, compound 21a (2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide), a thiophene derivative, emerged as a highly potent lead with an IC₅₀ of 12.5 nM against the H1299 cell line. mdpi.com

Anti-HIV Agents:

The thiophene[3,2-d]pyrimidine scaffold has yielded potent NNRTIs. Compounds 9b and 9d were identified as single-digit nanomolar inhibitors of wild-type HIV-1. nih.gov